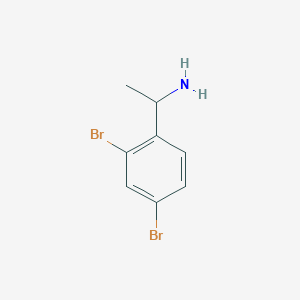

1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE

説明

BenchChem offers high-quality 1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(2,4-dibromophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQULRPNELBTLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE

Technical Whitepaper: Scalable Synthesis of 1-(2,4-Dibromophenyl)ethan-1-amine

-methyl-2,4-dibromobenzylaminePart 1: Executive Strategic Analysis

The target molecule, 1-(2,4-dibromophenyl)ethan-1-amine , represents a critical chiral building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the 2,4-dibromo substitution pattern provides unique steric bulk and halogen-bonding capabilities.

Synthesizing this molecule presents two primary challenges:

-

Steric Hindrance: The ortho-bromine atom creates significant steric crowding around the carbonyl center of the precursor (2,4-dibromoacetophenone), retarding nucleophilic attack.

-

Chemoselectivity: The aryl bromide moieties are susceptible to hydrodehalogenation (loss of Br) under standard catalytic hydrogenation conditions (e.g., Pd/C,

), necessitating hydride-based reduction strategies.

This guide details two distinct protocols:

-

Protocol A (Racemic): A robust, scalable Reductive Amination using

. Ideal for early-stage scaffold generation. -

Protocol B (Asymmetric): A stereoselective synthesis using the Ellman Auxiliary (tert-butanesulfinamide).[1] Essential for generating enantiopure clinical candidates.

Part 2: Synthetic Pathways & Logic

Pathway Visualization

The following diagram outlines the strategic divergence between the racemic and asymmetric routes.

Figure 1: Strategic divergence for racemic vs. asymmetric synthesis. Note the use of Ti(OEt)4 in Route B to overcome ortho-steric hindrance.

Part 3: Detailed Experimental Protocols

Protocol A: Racemic Synthesis via Reductive Amination

Best for: Gram-scale synthesis where chirality is not yet required.

Mechanism & Causality:

We utilize Sodium Cyanoborohydride (

Reagents & Materials:

| Component | Equiv. | Role |

|---|---|---|

| 1-(2,4-dibromophenyl)ethanone | 1.0 | Substrate |

| Ammonium Acetate (

Step-by-Step Methodology:

-

Imine Formation (Equilibrium Setup):

-

In a flame-dried round-bottom flask, dissolve 1-(2,4-dibromophenyl)ethanone (10 mmol) in anhydrous Methanol (50 mL).

-

Add Ammonium Acetate (100 mmol).

-

Self-Validating Step: Add activated 3Å molecular sieves. The reaction produces water; removing it drives the equilibrium toward the imine.

-

Stir at room temperature for 1 hour.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(7 mmol) portion-wise. Caution: Toxic cyanide byproduct potential—work in a fume hood. -

Allow to warm to room temperature and stir for 24 hours.

-

Checkpoint: Monitor via TLC (Solvent: 10% MeOH in DCM). The starting ketone spot (

) should disappear.

-

-

Workup (Specific for Amines):

-

Acidify to pH < 2 with 6M HCl to quench excess hydride and hydrolyze any borate complexes.

-

Wash the aqueous layer with Diethyl Ether (

mL) to remove non-basic organic impurities (unreacted ketone). -

Basify the aqueous layer to pH > 12 using 6M NaOH. The solution will become cloudy as the free amine precipitates.

-

Extract with Dichloromethane (DCM) (

mL). -

Dry over

and concentrate in vacuo.

-

Protocol B: Asymmetric Synthesis (Ellman Auxiliary)

Best for: High-value intermediates requiring >98% ee.

Mechanism & Causality:

Direct condensation of ketones with amines is difficult due to sterics. Titanium(IV) ethoxide (

Reagents & Materials:

| Component | Equiv. | Role |

|---|---|---|

| 1-(2,4-dibromophenyl)ethanone | 1.0 | Substrate |

| (R)-2-methylpropane-2-sulfinamide | 1.1 | Chiral Auxiliary |

| Titanium(IV) ethoxide | 2.0 | Lewis Acid / Dehydrating Agent |

| THF (Dry) | Solvent | Medium |

| Sodium Borohydride (

Step-by-Step Methodology:

-

Condensation (Ketimine Formation):

-

To a solution of ketone (10 mmol) in THF (0.5 M), add (R)-tert-butanesulfinamide (11 mmol).

-

Add

(20 mmol) dropwise under Nitrogen. -

Reflux at 70°C for 24 hours.

-

Self-Validating Step: Aliquot NMR or TLC. The formation of the sulfinyl imine is often slower for ortho-substituted acetophenones. Ensure conversion >90% before proceeding.

-

-

Diastereoselective Reduction:

-

Cool the mixture to -48°C (using acetonitrile/dry ice bath). Lower temperature improves diastereoselectivity (dr).

-

Add

(20 mmol). -

Stir for 4 hours, allowing slow warming to room temperature.

-

-

Hydrolysis (Chiral Auxiliary Removal):

-

Quench with brine. Filter through Celite to remove Titanium salts (viscous white precipitate).

-

Treat the crude sulfinamide intermediate with 4M HCl in Dioxane (2 mL) for 1 hour.

-

Precipitate the amine hydrochloride salt by adding Diethyl Ether.

-

Part 4: Analytical Verification

The product, 1-(2,4-dibromophenyl)ethan-1-amine, must be validated using NMR.

| Signal | Multiplicity | Approx.[2][3][4][5][6][7] Shift ( | Assignment |

| Aryl H | Doublet (d) | 7.75 | H-3 (Between Bromines) |

| Aryl H | Doublet of Doublets (dd) | 7.50 | H-5 |

| Aryl H | Doublet (d) | 7.45 | H-6 |

| Benzylic CH | Quartet (q) | 4.45 | |

| Methyl | Doublet (d) | 1.35 | |

| Amine | Broad Singlet (bs) | 1.60 |

Note: The benzylic proton shift is distinctively downfield due to the electron-withdrawing nature of the ring and the amine.

Part 5: Safety & Critical Hazards

-

Aryl Bromide Stability: Do NOT use catalytic hydrogenation (Pd/C +

) for any reduction steps in this sequence. The Carbon-Bromine bond is labile under these conditions, leading to the formation of 1-phenylethanamine (dehalogenated byproduct). -

Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). Always quench in a well-ventilated hood with basic solutions first, or careful acidification.

-

Titanium Ethoxide: Hydrolyzes rapidly in air. Syringe transfer techniques are mandatory.

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5][8] Link

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research. Link

-

Organic Syntheses. "Preparation of (S)-(-)-1-(4-Bromophenyl)ethylamine." Org. Synth. 2005, 82, 82. (Protocol adapted for 2,4-dibromo analog).[9] Link

-

Sigma-Aldrich. "Safety Data Sheet: (S)-(-)-1-(4-Bromophenyl)ethylamine." (Proxy SDS for toxicology). Link

- Clayden, J.; Greeves, N.; Warren, S. (2012). Organic Chemistry. "Reductive Amination Mechanisms." Oxford University Press. (General Textbook Reference).

Sources

- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. (S)-(-)-1-(4-Bromophenyl)ethylamine = 98.0 GC sum of enantiomers 27298-97-1 [sigmaaldrich.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. mdpi.com [mdpi.com]

Technical Guide: 1-(2,4-Dibromophenyl)ethan-1-amine Chemical Properties & Applications

This technical guide provides an in-depth analysis of 1-(2,4-Dibromophenyl)ethan-1-amine , a specialized chiral building block used in the synthesis of complex pharmaceutical candidates and agrochemicals.

Executive Summary

1-(2,4-Dibromophenyl)ethan-1-amine (CAS: 1193389-46-0) is a halogenated chiral amine intermediate. Its structural uniqueness lies in the 2,4-dibromo substitution pattern on the phenyl ring combined with a chiral ethylamine handle. This scaffold offers three distinct vectors for chemical diversification:

-

Nucleophilic Amine: Available for amide coupling, reductive amination, or sulfonylation.

-

C4-Bromine: Sterically accessible for rapid palladium-catalyzed cross-coupling.

-

C2-Bromine: Sterically hindered, allowing for sequential (regioselective) functionalization strategies.

This guide details the physicochemical profile, synthetic routes, and reactivity logic required to utilize this scaffold in high-value drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 1-(2,4-Dibromophenyl)ethan-1-amine |

| Common Synonyms | 2,4-Dibromo-α-methylbenzylamine; 1-(2,4-Dibromophenyl)ethylamine |

| CAS Number | 1193389-46-0 (Generic); 45791-36-4 (4-Bromo analog for ref) |

| Molecular Formula | C₈H₉Br₂N |

| Molecular Weight | 278.97 g/mol |

| SMILES | CC(N)C1=C(Br)C=C(Br)C=C1 |

Physical Properties (Experimental & Predicted)

Note: Due to the specialized nature of the 2,4-dibromo isomer, some values are predicted based on structure-activity relationship (SAR) data of the 4-bromo analog.

| Property | Value | Condition/Note |

| Appearance | Colorless to pale yellow liquid/oil | Free base form |

| Boiling Point | ~265–270 °C | Predicted (760 mmHg) |

| Density | ~1.65 g/cm³ | High density due to di-bromo substitution |

| pKa (Conjugate Acid) | ~8.8 | Amine basicity is slightly reduced by electron-withdrawing Br |

| LogP | 3.2 – 3.5 | Highly lipophilic |

| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | Free base |

Synthetic Routes & Manufacturing[3][12]

The synthesis of 1-(2,4-dibromophenyl)ethan-1-amine typically proceeds via the reductive amination of the corresponding ketone, 2',4'-dibromoacetophenone . This route is preferred for its scalability and the ability to access both racemic and chiral forms.

Core Synthetic Pathway (Racemic)

The most robust protocol involves the formation of an oxime intermediate followed by reduction.

-

Condensation: 2',4'-Dibromoacetophenone reacts with hydroxylamine hydrochloride in ethanol/pyridine to form the oxime.

-

Reduction: The oxime is reduced using Hydrogen/Raney Nickel or Zn/HCl. Note: Catalytic hydrogenation must be carefully controlled to avoid de-halogenation of the aromatic ring.

Enantioselective Synthesis

For drug development, the enantiopure (R)- or (S)-amine is often required.

-

Kinetic Resolution: Enzymatic resolution using Candida antarctica Lipase B (CAL-B) with an acyl donor (e.g., ethyl acetate).

-

Chemical Resolution: Crystallization with chiral acids such as Tartaric acid or Mandelic acid.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis from acetophenone precursor to enantiopure amine.

Reactivity Profile & Functionalization Logic

The power of this scaffold lies in its Regioselective Cross-Coupling potential. The two bromine atoms are chemically distinct due to steric environments.

Differential Reactivity of Aryl Bromides

-

C4-Bromine (Para): Sterically unhindered. Reacts first in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings at lower temperatures or with standard ligands (e.g., PPh3).

-

C2-Bromine (Ortho): Sterically hindered by the adjacent ethylamine group. Reacts second , typically requiring forcing conditions (higher temp) or specialized bulky ligands (e.g., XPhos, SPhos).

Experimental Protocol: Regioselective Suzuki Coupling

Objective: Selective arylation at the C4 position.

-

Reagents: Amine substrate (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

-

Solvent: DME/Water (3:1).

-

Conditions: Heat to 60°C for 4-6 hours. Do not reflux aggressively to preserve the C2-Br.

-

Workup: Standard extraction. The C2-Br remains intact for a subsequent reaction.

Visualization: Regioselectivity Map

Caption: Reactivity map highlighting the order of functionalization for the scaffold.

Handling, Stability & Safety

Stability

-

Air/Oxidation: The free amine absorbs CO₂ from the air to form carbamates. Store under inert gas (Argon/Nitrogen).

-

Thermal: Stable up to ~100°C, but prolonged heating of the free base can lead to oxidation.

-

Light: Brominated aromatics can be light-sensitive (photodehalogenation). Store in amber vials.

Safety Hazards (GHS Classification)

-

H314: Causes severe skin burns and eye damage (Corrosive).[1][2]

-

H411: Toxic to aquatic life with long-lasting effects (Marine Pollutant).

Storage Protocol[12][16]

-

Form: Preferably store as the Hydrochloride (HCl) salt for long-term stability. The salt is a solid, non-volatile, and resistant to oxidation.

-

Conditions: 2–8°C, dry, dark environment.

References

-

PubChem. (n.d.). 1-(2,4-Dibromophenyl)ethan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (2010). Preparation of 1-(4-Bromophenyl)ethylamine via Reductive Amination. Org. Synth. 2010, 87, 201. Retrieved from [Link]

-

MDPI. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 15(13), 4654. Retrieved from [Link][4][5][6]

Sources

solubility of 1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE in organic solvents

Executive Summary

1-(2,4-Dibromophenyl)ethan-1-amine (also known as 2,4-dibromo-α-methylbenzylamine) is a specialized chiral building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2][3] Its structure features a primary amine attached to a chiral center, flanked by a lipophilic phenyl ring substituted with two bromine atoms at the ortho and para positions.

This substitution pattern significantly alters its solubility profile compared to the non-halogenated parent (α-methylbenzylamine). The presence of two bromine atoms increases lipophilicity (LogP) and density while reducing water solubility. Understanding its solubility behavior—specifically the phase-switching capability between its neutral free base and ionic salt forms —is critical for optimizing extraction, purification, and reaction yields.

Physicochemical Profile & Solubility Drivers

To predict and manipulate solubility effectively, one must understand the competing forces within the molecule.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₈H₉Br₂N | Moderate molecular weight (~278.97 g/mol ) increases density. |

| Physical State | Liquid or Low-Melting Solid | The ethyl group and chiral center disrupt crystal packing, favoring a liquid state or low melting point compared to planar analogs. |

| Functional Groups | Primary Amine (-NH₂), Aryl Bromides | Amine: H-bond donor/acceptor; pH-dependent solubility switch.Bromides: High lipophilicity; solubility in non-polar organics. |

| Estimated LogP | ~2.5 – 3.0 | Significantly more lipophilic than α-methylbenzylamine (LogP ~1.2). |

| Basicity (pKa) | ~9.0 – 9.5 (Conjugate Acid) | Exists as a cation (R-NH₃⁺) at pH < 7 and neutral (R-NH₂) at pH > 10. |

The "Solubility Switch" Mechanism

The most powerful tool for processing this molecule is its pH-dependent solubility.

-

Free Base (pH > 10): Lipophilic. Soluble in DCM, Toluene, EtOAc. Insoluble in Water.

-

Salt Form (pH < 2): Hydrophilic. Soluble in Water, Methanol.[4] Insoluble in Toluene, Hexanes.

Solubility Profile in Organic Solvents

A. Non-Polar & Chlorinated Solvents (Excellent Solubility)

The free base form of 1-(2,4-dibromophenyl)ethan-1-amine exhibits high solubility in chlorinated and aromatic solvents due to

-

Dichloromethane (DCM): >500 mg/mL. Preferred solvent for extraction from basic aqueous layers.

-

Toluene: High. Excellent for reactions requiring elevated temperatures (reflux) or azeotropic removal of water.

-

Hexanes/Heptane: Moderate to High. Useful for triturating impurities if the product is a solid, or as a co-solvent to induce precipitation of the salt form.

B. Polar Aprotic Solvents (High Solubility)

-

THF / 2-MeTHF: High. Standard solvents for nucleophilic substitutions or protection group chemistry (e.g., Boc-protection).

-

Ethyl Acetate: High. Standard extraction solvent; however, avoid if forming strong acid salts (e.g., HCl) in situ, as some salts may be partially soluble or hygroscopic.

-

DMSO / DMF: High. Suitable for S_NAr reactions, though difficult to remove during workup.

C. Polar Protic Solvents (Variable)

-

Methanol / Ethanol: High. Both the free base and many salts (HCl, HBr) are soluble. These are the solvents of choice for chiral resolution via diastereomeric salt crystallization (e.g., using Tartaric acid or Mandelic acid).

-

Water: Very Low (< 1 g/L) for the free base. High for the hydrochloride salt.

Visualizing the Solubility Workflow

The following diagram illustrates the standard workflow for manipulating the solubility of 1-(2,4-dibromophenyl)ethan-1-amine during purification.

Caption: Acid-Base extraction workflow leveraging the pH-dependent solubility switch to purify the amine from non-basic impurities.

Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask)

Use this protocol to determine exact solubility limits for specific process solvents.

-

Preparation: Weigh 100 mg of 1-(2,4-dibromophenyl)ethan-1-amine into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution with no particulates.[5]

-

Insoluble: Visible suspension or oil droplets at bottom.

-

-

Quantification (Optional): If fully soluble at 100 µL (Solubility > 1000 mg/mL), stop. If insoluble after 2 mL (< 50 mg/mL), filter the supernatant and analyze via HPLC (UV detection at 254 nm, using the phenyl ring absorption).

Protocol B: Salt Formation for Recrystallization

The free base is often an oil; the HCl salt is typically a crystalline solid, making it easier to handle.

-

Dissolution: Dissolve 1.0 g of the free base amine in 5 mL of Ethanol or Isopropanol .

-

Acidification: Slowly add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl) while stirring.

-

Precipitation:

-

If precipitate forms immediately, heat to reflux until dissolved, then cool slowly to 4°C.

-

If no precipitate forms, add Diethyl Ether or MTBE dropwise as an anti-solvent until turbidity persists.

-

-

Filtration: Collect crystals via vacuum filtration and wash with cold ether.

Critical Application Notes

Chiral Resolution

This molecule contains a chiral center.[5][6][7][8] Solubility differences between diastereomeric salts are the basis for optical resolution.

-

Recommended Solvent System: Ethanol/Water (95:5) or Isopropanol.

-

Resolving Agents: L-Tartaric acid, N-Tosyl-L-phenylalanine, or Mandelic acid.

-

Mechanism: The "Less Soluble Diastereomeric Salt" (LSDS) will crystallize out, leaving the other enantiomer in solution.

Stability in Solution

-

Chlorinated Solvents: Stable in DCM/Chloroform for short periods. Avoid prolonged storage of the free base in chloroform due to potential reaction with trace HCl (decomposition of solvent) or alkylation.

-

Air Sensitivity: Primary amines absorb CO₂ from the air to form carbamates. Store solutions under Nitrogen/Argon or as the stable salt form.

HPLC Solvent Compatibility

When preparing samples for analysis:

-

Diluent: Use Acetonitrile:Water (1:1) with 0.1% Trifluoroacetic acid (TFA).

-

Reasoning: The TFA ensures the amine remains protonated (salt form), preventing peak tailing caused by interaction with silanol groups on the column stationary phase.

References

-

PubChem. 1-(4-Bromophenyl)ethylamine Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 15, 2026). Provides analog physicochemical data (Density: 1.39 g/mL, LogP: 1.9) used to extrapolate properties for the dibromo- derivative.

-

Kodama, K. et al. Resolution of α-methylbenzylamine via diastereomeric salt formation. ResearchGate. Available at: [Link]. Establishes protocols for solvent switching (Ethanol/Isopropanol) in the resolution of halogenated benzylamines.

-

Organic Syntheses. Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes. Org.[2][5][9] Synth. 2003, 80, 160. Available at: [Link]. Demonstrates standard extraction workflows (DCM/Ether) for lipophilic chiral amines.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. 1-(2,4-Dibromophenyl)ethan-1-amine | C8H9Br2N | CID 18699278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. alpha-Methylbenzylamine [drugfuture.com]

- 7. DL-alpha-Methylbenzylamine | 618-36-0 [chemicalbook.com]

- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 9. Showing Compound Ethanamine (FDB003242) - FooDB [foodb.ca]

Methodological & Application

Application Note: Enantioselective Synthesis of 1-(2,4-Dibromophenyl)ethan-1-amine

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of synthesizing 1-(2,4-dibromophenyl)ethan-1-amine , a chiral scaffold whose ortho-bromo substituent creates significant steric hindrance and electronic deactivation, distinguishing it from simpler acetophenone derivatives.

Executive Summary & Strategic Analysis

The target molecule, 1-(2,4-dibromophenyl)ethan-1-amine , represents a valuable chiral building block for Suzuki-Miyaura coupling-based library generation. However, the 2-position bromine atom introduces a critical steric clash that inhibits standard imine condensation and enzymatic access.

Synthesizing this molecule requires deviating from standard protocols. Simple reductive amination often fails to achieve high enantiomeric excess (ee) due to the "flat" steric profile of the acetophenone (methyl vs. phenyl) being skewed by the ortho-substituent.

This guide prioritizes the Ellman Sulfinamide Auxiliary method as the primary protocol. Unlike enzymatic routes which require extensive screening for ortho-tolerant variants, the Ellman chemistry is thermodynamically drivable using Titanium(IV) additives to overcome the steric barrier.

Retrosynthetic Logic

The strategy relies on the condensation of commercially available 1-(2,4-dibromophenyl)ethanone with (R)- or (S)-tert-butanesulfinamide .

Figure 1: Retrosynthetic disconnection showing the Ellman auxiliary approach.

Critical Material Safety & Nomenclature Warning

CRITICAL WARNING: There is a high risk of purchasing the wrong starting material due to ambiguous nomenclature in vendor catalogs.

-

CORRECT PRECURSOR: 1-(2,4-dibromophenyl)ethanone (CAS: 33243-33-3).[1] The bromine atoms are on the aromatic ring.[2]

-

INCORRECT PRECURSOR: 2,4'-Dibromoacetophenone (CAS: 99-73-0).[3][4][5][6] This is a lachrymator (phenacyl bromide) where one bromine is on the alpha-carbon. Do not use.

Protocol 1: Ellman Sulfinamide Synthesis (Chemical)[7]

This protocol is optimized for ortho-hindered ketones. The standard mild conditions (CuSO4 or MgSO4) will fail here. You must use Ti(OEt)4 with heating to force the condensation.

Phase A: Condensation (Imine Formation)

Objective: Form the chiral N-sulfinyl ketimine.

Reagents:

-

1-(2,4-dibromophenyl)ethanone (1.0 equiv)

-

(S)-(-)-2-Methyl-2-propanesulfinamide (1.2 equiv) [Ellman's Auxiliary]

-

Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv)

-

Solvent: Dry THF (0.5 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Addition: Add the ketone and (S)-sulfinamide. Dissolve in dry THF.

-

Activation: Add Ti(OEt)4 dropwise via syringe. The solution may turn slightly yellow.

-

Reaction: Heat the mixture to 70–75 °C (reflux) for 16–24 hours.

-

Why? The ortho-Br creates steric repulsion. Room temperature protocols will result in <20% conversion.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexanes). The ketone spot should disappear.

-

Workup: Cool to room temperature. Pour into a vigorously stirred mixture of brine (sat. NaCl) and EtOAc.[7]

-

Note: A thick white titanium salt precipitate will form. Filter this through a pad of Celite.

-

-

Purification: Silica gel chromatography (gradient 0%

30% EtOAc/Hexanes).-

Expected Yield: 75–85%.

-

Phase B: Diastereoselective Reduction

Objective: Set the stereocenter.

Reagents:

-

Sulfinyl ketimine (from Phase A)

-

L-Selectride (Lithium tri-sec-butylborohydride) (1.5 equiv) — Preferred for high dr

-

Solvent: Dry THF

-

Temperature: -78 °C

Procedure:

-

Dissolve the ketimine in dry THF and cool to -78 °C .

-

Add L-Selectride (1.0 M in THF) dropwise over 30 minutes.

-

Mechanistic Insight: L-Selectride is bulky. It coordinates with the sulfinyl oxygen and attacks from the least hindered face (opposite the tert-butyl group and the ortho-bromo phenyl ring), maximizing diastereoselectivity (dr > 95:5).

-

-

Stir at -78 °C for 3 hours. Warm slowly to 0 °C.

-

Quench with sat. NH4Cl. Extract with EtOAc.

-

Isolate the sulfinamide intermediate.

Phase C: Auxiliary Cleavage

Objective: Release the free amine salt.

Reagents:

-

HCl (4.0 M in Dioxane or MeOH)

Procedure:

-

Dissolve the reduced intermediate in MeOH.

-

Add 4M HCl (excess). Stir at room temperature for 1 hour.

-

Concentrate to dryness.

-

Triturate with Et2O to remove sulfinic acid byproducts.

-

Result: (S)-1-(2,4-dibromophenyl)ethan-1-amine hydrochloride salt.

Protocol 2: Biocatalytic Transamination (Alternative)

If scaling to >100g, biocatalysis is preferred to avoid Titanium waste. However, the ortho-bromo substituent requires specific transaminases (ATAs).

Screening Strategy: Standard ATAs often reject ortho-substituted acetophenones. You must screen "bulky-pocket" variants (e.g., from Codexis or enzymatics kits).

Reaction Setup (Analytical Scale):

-

Substrate: 10 mM 1-(2,4-dibromophenyl)ethanone (dissolved in DMSO, 5% v/v final).

-

Enzyme: 2 mg/mL ATA (Amine Transaminase).

-

Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).

-

Amine Donor: 1 M Isopropylamine (also serves as buffer component).

-

pH: 7.5 – 8.0.

-

Temp: 30 °C.

Equilibrium Displacement: Use the Lactate Dehydrogenase (LDH) coupled system to remove the pyruvate byproduct if using Alanine as a donor. For Isopropylamine, the acetone byproduct is volatile and can be removed by open-system sweeping.

Mechanistic Visualization

The stereoselectivity in the chemical route is governed by the transition state of the reduction.

Figure 2: Mechanistic flow of the diastereoselective reduction.

Analytical Validation

Data Summary Table

| Parameter | Method | Specification |

| Enantiomeric Excess (ee) | Chiral HPLC | > 98% (Target) |

| Column | Chiralpak AD-H or OD-H | Hexane/IPA (90:10) |

| Flow Rate | 1.0 mL/min | UV @ 254 nm |

| 1H NMR (CDCl3) | Diagnostic Peak | Methine quartet (~4.5 ppm) |

| Mass Spec | ESI+ | [M+H]+ pattern for 2x Br |

NMR Characterization Notes: The ortho-bromine causes a downfield shift of the benzylic methine proton compared to unsubstituted phenethylamines. Expect the methine quartet to appear around 4.4–4.6 ppm . The aromatic region will show a characteristic splitting pattern: a doublet (C6-H), a doublet of doublets (C5-H), and a doublet (C3-H).

References

-

Ellman, J. A., et al. (1997).[8] "Synthesis and applications of tert-butanesulfinamide." Accounts of Chemical Research. Link

- Foundational text for the auxiliary chemistry.

-

Cogan, D. A., et al. (1999).[8] "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide... for the Synthesis of tert-Butanesulfinamide." Journal of the American Chemical Society.[8] Link

-

Liu, G., et al. (1999).[8] "Synthesis of Enantiomerically Pure Amines." Journal of Organic Chemistry. Link

- Specific protocols for ketone condens

-

Codexis Inc. "Transaminase Screening Kits for Chiral Amines." Link

- Source for bioc

-

ChemicalBook. "1-(2,4-dibromophenyl)ethanone Product Page." Link

- Verific

Sources

- 1. 2',4'-Dibromoacetophenone | C8H6Br2O | CID 2303036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. 2,4′-二溴苯乙酮 >98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,4'-Dibromoacetophenone, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: A Scalable and Robust Protocol for the Synthesis of 1-(2,4-Dibromophenyl)ethan-1-amine

Introduction

1-(2,4-Dibromophenyl)ethan-1-amine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. This application note provides a detailed, field-proven protocol for the scale-up synthesis of 1-(2,4-dibromophenyl)ethan-1-amine via a one-pot reductive amination of 2,4-dibromoacetophenone. The described methodology is designed for robustness, high yield, and ease of operation, making it suitable for multigram to kilogram scale production.

The core of this synthetic strategy is the reductive amination of a ketone. This widely utilized transformation in organic synthesis offers a direct and efficient route to primary, secondary, and tertiary amines from carbonyl compounds.[1][2][3] The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an amine source, which is then reduced to the corresponding amine.[2][4] For the synthesis of primary amines, ammonia or a surrogate is used as the nitrogen source.[5]

This protocol employs ammonium acetate as a convenient and effective source of ammonia in situ. The reduction of the intermediate imine is achieved using sodium borohydride, a versatile and cost-effective reducing agent.[4][5] The causality behind these choices lies in the operational simplicity and favorable reaction kinetics they afford, which are critical considerations for large-scale synthesis.[6][7]

Reaction Scheme

The overall transformation is depicted in the following reaction scheme:

Figure 1: Reductive amination of 2,4-dibromoacetophenone to 1-(2,4-dibromophenyl)ethan-1-amine.

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for a ~100 g scale synthesis. For larger scales, proportional adjustments of reagents and solvent volumes are required, along with appropriate engineering controls for heat management and reagent addition.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents | Supplier |

| 2,4-Dibromoacetophenone | 277.94 | 100.0 | 0.36 | 1.0 | Sigma-Aldrich |

| Ammonium Acetate | 77.08 | 277.5 | 3.60 | 10.0 | Alfa Aesar |

| Sodium Borohydride | 37.83 | 27.2 | 0.72 | 2.0 | Acros Organics |

| Methanol (anhydrous) | 32.04 | 1000 mL | - | - | Fisher Scientific |

| Dichloromethane | 84.93 | 1500 mL | - | - | VWR |

| Saturated Sodium Bicarbonate Solution | - | 500 mL | - | - | In-house |

| Brine | - | 500 mL | - | - | In-house |

| Anhydrous Sodium Sulfate | 142.04 | 50 g | - | - | EMD Millipore |

Equipment

-

5 L three-necked round-bottom flask

-

Mechanical stirrer with a Teflon paddle

-

Thermometer

-

Addition funnel (500 mL)

-

Reflux condenser with a nitrogen inlet

-

Ice-water bath

-

Large separatory funnel (4 L)

-

Rotary evaporator

-

Vacuum pump

Detailed Procedure

-

Reaction Setup:

-

Assemble the 5 L three-necked round-bottom flask with the mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.

-

Charge the flask with 2,4-dibromoacetophenone (100.0 g, 0.36 mol) and anhydrous methanol (1000 mL).

-

Begin stirring to dissolve the starting material. The solution should be clear and colorless.

-

-

Formation of the Imine Intermediate:

-

Add ammonium acetate (277.5 g, 3.60 mol) to the stirred solution in one portion.

-

Heat the reaction mixture to 60-65 °C (reflux) and maintain this temperature for 2 hours. This step facilitates the formation of the imine intermediate. The Leuckart reaction, a classic method for reductive amination, often utilizes ammonium formate or formamide at high temperatures.[8] Our use of ammonium acetate under milder reflux conditions represents a process optimization for this specific substrate.

-

-

Reduction of the Imine:

-

Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Slowly add sodium borohydride (27.2 g, 0.72 mol) portion-wise over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. The addition must be slow and controlled to manage the effervescence and exotherm.[9][10][11][12]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours to ensure complete reduction.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by slowly adding water (500 mL) while cooling the flask in an ice-water bath.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

To the resulting aqueous slurry, add dichloromethane (1000 mL) and transfer the mixture to a 4 L separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (500 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).[13]

-

Dry the organic layer over anhydrous sodium sulfate (50 g), filter, and concentrate under reduced pressure to afford the crude product.

-

-

Purification:

-

The crude 1-(2,4-dibromophenyl)ethan-1-amine can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate). For many applications, the crude product is of sufficient purity for direct use in subsequent steps.

-

Process Logic and Workflow

The following diagram illustrates the key stages and decision points in the scale-up synthesis of 1-(2,4-dibromophenyl)ethan-1-amine.

Caption: A flowchart of the key experimental stages.

Safety Considerations

-

Sodium Borohydride: This reagent is a flammable solid and reacts with water and alcohols to produce flammable hydrogen gas.[11][12] It is also corrosive and can cause severe skin burns and eye damage.[12] Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

General Precautions: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction. The addition of sodium borohydride is exothermic and should be carefully controlled.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 1-(2,4-dibromophenyl)ethan-1-amine. The methodology is robust, high-yielding, and utilizes readily available and cost-effective reagents. The detailed step-by-step procedure, coupled with an understanding of the underlying chemical principles and safety precautions, will enable researchers and drug development professionals to confidently produce this valuable building block on a large scale. The synthesis of chiral amines is a significant area of research, with various methods including biocatalysis and asymmetric synthesis being explored for industrial applications.[14][15][16][17] While this protocol yields a racemic mixture, it provides a solid foundation for further chiral resolution or adaptation to asymmetric synthetic routes.

References

- Scalable and sustainable synthesis of chiral amines by bioc

- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. ThalesNano.

- New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban.

- Electrochemical synthesis of chiral amines and amino acid deriv

- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.

- SAFETY DATA SHEET - Sodium borohydride. Sigma-Aldrich.

- Sodium Borohydride SOP. OSU Chemistry.

- Sodium borohydride - Safety D

- Sodium borohydride - Standard Oper

- A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar... Organic Syntheses Procedure.

- 111530 - Sodium borohydride powder - Safety D

- An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Development of a Scaleable Synthesis for 1,2-Bis(2-aminophenylthio)ethane (APO-Link) Used in the Production of Bismaleimide Resin.

- The asymmetric synthesis of chiral secondary amines via hemiaminal and...

- Reductive Amin

- Synthesis of primary amines. Organic Chemistry Portal.

- 24.6 Synthesis of Amines. Chemistry LibreTexts.

- Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Enamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents - Enamine [enamine.net]

- 8. scispace.com [scispace.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemistry.osu.edu [chemistry.osu.edu]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vapourtec.com [vapourtec.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Chiral Separation of 1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE

< <

Abstract

This application note presents a comprehensive and systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 1-(2,4-dibromophenyl)ethan-1-amine. As a chiral primary amine, the separation of its enantiomers is critical in pharmaceutical development due to potentially different pharmacological and toxicological profiles.[1][2][3] This guide provides a detailed protocol, from initial analyte characterization and column selection to mobile phase optimization and method validation, grounded in established scientific principles and regulatory expectations.[4][5] The methodologies described are designed to be a self-validating system, ensuring the development of a reliable and reproducible analytical method suitable for researchers, scientists, and drug development professionals.

Introduction

1-(2,4-dibromophenyl)ethan-1-amine is a chiral amine containing a stereocenter at the carbon atom adjacent to the phenyl ring and the amino group. The presence of two bromine atoms on the phenyl ring imparts significant hydrophobicity and potential for unique chromatographic interactions. The enantiomers of such chiral amines can exhibit markedly different biological activities, making their separation and quantification essential for drug development, quality control, and regulatory compliance.[1][3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation of chiral compounds.[1][6]

This document provides a detailed, experience-driven guide to developing a selective and robust HPLC method for this specific analyte, emphasizing the rationale behind each experimental choice.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development.[7][8]

Structure:

1-(2,4-dibromophenyl)ethan-1-amine

Key Physicochemical Properties:

| Property | Estimated Value/Characteristic | Implication for HPLC Method Development |

| Molecular Weight | ~280.99 g/mol | Influences diffusion and optimal flow rates. |

| pKa (basic) | ~9.0 - 10.0 (estimated for the amine group)[9] | The amine group will be protonated at acidic to neutral pH. This is a critical parameter for optimizing mobile phase pH to control retention and peak shape.[10] |

| logP (Octanol-Water Partition Coefficient) | High (estimated > 3.0) due to the dibromophenyl group.[11] | Indicates strong hydrophobic character, suggesting reverse-phase chromatography will be a suitable starting point.[12] |

| UV Absorbance | Expected UV maxima around 220 nm and 270-280 nm due to the substituted benzene ring. | UV detection is a suitable and sensitive detection method. A photodiode array (PDA) detector is recommended for initial scans to determine the optimal wavelength.[13] |

| Chirality | One stereocenter | Requires a chiral stationary phase (CSP) for enantiomeric separation.[1][6] |

HPLC Method Development Strategy

Our strategy is a systematic process involving initial screening of columns and mobile phases, followed by optimization of the most promising conditions. This approach is designed to efficiently identify a robust and reliable separation method.

Initial Column and Mobile Phase Screening

The choice of the stationary phase is paramount for achieving chiral separation.[14] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including primary amines, and represent an excellent starting point.[1][14]

Recommended Columns for Initial Screening:

-

Immobilized Amylose-based CSP: e.g., Amylose tris(3,5-dimethylphenylcarbamate)

-

Immobilized Cellulose-based CSP: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)

-

Crown Ether-based CSP: Known for good separation of primary amines, often requiring acidic mobile phases.[1]

Initial Mobile Phase Screening Protocol:

The screening will be conducted in both Normal Phase (NP) and Reverse Phase (RP) modes to explore a wide range of selectivity.

Table 1: Initial Screening Conditions

| Mode | Stationary Phase | Mobile Phase Composition | Rationale |

| Normal Phase (NP) | Amylose & Cellulose CSPs | n-Hexane / 2-Propanol (90:10, v/v) + 0.1% Diethylamine (DEA) | The classic approach for many chiral separations. DEA is added to improve the peak shape of basic analytes like amines.[6] |

| Reverse Phase (RP) | Amylose & Cellulose CSPs | Acetonitrile / Water (50:50, v/v) + 0.1% Trifluoroacetic Acid (TFA) | RP mode offers compatibility with aqueous samples. TFA is used to protonate the amine, ensuring good peak shape and retention. |

| Acidic Aqueous (for Crown Ether CSP) | Crown Ether CSP | 0.1 M Perchloric Acid in Water / Acetonitrile (gradient) | Crown ether phases often require strongly acidic conditions to facilitate the inclusion complexation necessary for chiral recognition.[15] |

Experimental Workflow for Method Development

The following diagram illustrates the logical flow of the method development process, from initial screening to final validation.

Caption: A systematic workflow for HPLC method development.

Detailed Optimization Protocol

Once a promising stationary phase and mobile phase system are identified (i.e., one that shows baseline or near-baseline separation of the enantiomers), the next step is to optimize the conditions to achieve the desired resolution, peak shape, and run time.

Mobile Phase Composition Optimization

The composition of the mobile phase is a critical factor in achieving the desired separation and resolution.[10][16]

Protocol for Optimizing an NP Separation (e.g., Hexane/2-Propanol/DEA):

-

Adjust Alcohol Modifier: Vary the percentage of 2-propanol from 5% to 20% in 2.5% increments.

-

Causality: Increasing the polar alcohol content will decrease retention times. The goal is to find a balance that provides good resolution (ideally >2.0) with a reasonable run time.

-

-

Evaluate Different Alcohols: If resolution is still not optimal, substitute 2-propanol with ethanol.

-

Causality: Different alcohols can alter the hydrogen bonding interactions between the analyte, mobile phase, and stationary phase, thus changing the selectivity.

-

-

Optimize Basic Additive: Adjust the concentration of DEA from 0.05% to 0.2%.

-

Causality: The basic additive competes with the analyte for active sites on the silica surface of the CSP, leading to improved peak symmetry and reproducibility.

-

Optimizing Chromatographic Conditions

Table 2: Parameter Optimization

| Parameter | Range to Test | Rationale and Expected Outcome |

| Flow Rate | 0.5 - 1.5 mL/min | Lower flow rates can increase efficiency and resolution, but also increase run time. Higher flow rates shorten the analysis but may decrease resolution. The optimal flow rate will be a compromise between these factors. |

| Column Temperature | 25°C - 40°C (in 5°C increments) | Increasing temperature generally decreases viscosity, leading to lower backpressure and potentially sharper peaks. However, it can also decrease retention and may alter selectivity. |

| Detection Wavelength | Scan from 200-400 nm | Confirm the UV maximum from the initial screening to ensure maximum sensitivity. |

Method Validation Protocol

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][17]

System Suitability Testing (SST): Before starting the validation, the suitability of the chromatographic system must be demonstrated.

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 2.0 between the two enantiomer peaks |

| Tailing Factor (T) | ≤ 1.5 for each enantiomer peak |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Validation Experiments

The following diagram outlines the key parameters to be assessed during method validation.

Caption: Core parameters for analytical method validation.

Step-by-Step Validation Protocol:

-

Specificity:

-

Inject a blank (diluent), a sample of the racemic mixture, and samples of each individual enantiomer (if available).

-

Perform forced degradation studies (acid, base, oxidation, heat, light) on the racemic mixture to ensure that degradation products do not co-elute with either enantiomer peak.

-

-

Linearity and Range:

-

Prepare a series of at least five concentrations of the racemic standard across a range of 50% to 150% of the target concentration.

-

Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.[18]

-

-

Accuracy:

-

Perform a recovery study by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).

-

The recovery should be within 98.0% to 102.0% for each enantiomer.[18]

-

-

Precision:

-

Repeatability (Intra-assay): Analyze at least six replicate samples of the racemic mixture at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.[18]

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD over the different conditions should be evaluated.

-

-

Limit of Quantitation (LOQ):

-

Determine the lowest concentration of each enantiomer that can be quantified with acceptable precision and accuracy. This is often established as the concentration where the signal-to-noise ratio is approximately 10:1.

-

-

Robustness:

-

Intentionally make small, deliberate variations to the method parameters (e.g., mobile phase composition by ±2%, column temperature by ±2°C, flow rate by ±0.1 mL/min).

-

Evaluate the effect on the system suitability parameters (resolution, tailing factor). The method is considered robust if these parameters remain within the acceptance criteria.

-

Conclusion

This application note provides a comprehensive, structured, and scientifically grounded framework for the development and validation of a chiral HPLC method for 1-(2,4-dibromophenyl)ethan-1-amine. By following this systematic approach, from understanding the analyte's properties to rigorous validation, researchers can develop a reliable, robust, and fit-for-purpose analytical method that meets the stringent requirements of the pharmaceutical industry. Continuous learning and systematic experimentation are key to mastering this essential skill in analytical chemistry.[7]

References

-

USP-NF <621> Chromatography. (2023). United States Pharmacopeia. [Link]

-

General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. [Link]

-

Revisions per USP 621. (n.d.). Agilent. [Link]

-

Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (2023). Waters Corporation. [Link]

-

An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific. [Link]

-

Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. (n.d.). Waters Corporation. [Link]

-

Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(11), 6069-6072. [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 194-202. [Link]

-

Strategies for Method Development and Optimization in HPLC. (2024). Drawell. [Link]

-

Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

-

5 Key Stages of Developing HPLC Methods for the Pharmaceutical Industry. (2019). Technology Networks. [Link]

-

Jones, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

-

Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

-

Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). Chemical Science. [Link]

-

Column Selection for Reversed-Phase HPLC. (n.d.). LCGC International. [Link]

-

Strategic approach for HPLC Method Development and Validation: Review. (2022). ResearchGate. [Link]

-

1-(2,4-Dibromophenyl)ethan-1-amine. (n.d.). PubChem. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

-

1-(2-Bromophenyl)ethylamine Properties. (n.d.). EPA. [Link]

-

A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. [Link]

-

What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? (2025). ResearchGate. [Link]

-

HPLC Column Selection Guide. (n.d.). Linklab. [Link]

-

Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025). ResearchGate. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

-

A New View of Reversed Phase HPLC Selectivity. (n.d.). Element Lab Solutions. [Link]

-

Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

-

Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. [Link]

-

How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI. [Link]

-

CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

-

Ethanamine (FDB003242). (n.d.). FooDB. [Link]

-

Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. (n.d.). ResearchGate. [Link]

-

Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2020). MDPI. [Link]

-

1-(4-Bromophenyl)ethylamine. (n.d.). PubChem. [Link]

-

1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride. (n.d.). PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. onyxipca.com [onyxipca.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Showing Compound Ethanamine (FDB003242) - FooDB [foodb.ca]

- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 11. 1-(4-Bromophenyl)ethylamine | C8H10BrN | CID 91175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. labtech.tn [labtech.tn]

- 13. pharmasalmanac.com [pharmasalmanac.com]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. researchgate.net [researchgate.net]

- 16. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]

- 17. database.ich.org [database.ich.org]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(2,4-Dibromophenyl)ethan-1-amine Under Acidic Conditions

Introduction: Welcome to the technical support guide for 1-(2,4-dibromophenyl)ethan-1-amine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and need to understand its behavior in acidic environments. As a substituted phenethylamine, its stability is paramount for reproducible experimental outcomes, from chemical synthesis to biological assays. This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic insights based on established principles of chemical stability and forced degradation analysis, as recommended by international guidelines.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability of 1-(2,4-dibromophenyl)ethan-1-amine in acidic media.

Q1: Why is the stability of 1-(2,4-dibromophenyl)ethan-1-amine a concern under acidic conditions?

A: The core of the issue lies in its chemical structure: it is a primary benzylic amine. The lone pair of electrons on the nitrogen atom makes it basic and thus highly reactive with acids. Under acidic conditions, the amine group is readily protonated. This initial protonation step can be the precursor to subsequent degradation reactions, such as hydrolysis, which can alter the molecule's structure, and consequently, its chemical and biological properties.[4] Understanding this intrinsic instability is critical for developing stable formulations and designing valid analytical methods.[2]

Q2: What is the immediate chemical reaction when 1-(2,4-dibromophenyl)ethan-1-amine is introduced to an acidic solution?

A: The first and most rapid reaction is a simple acid-base neutralization. The amine functional group (-NH₂) acts as a Brønsted-Lowry base and accepts a proton (H⁺) from the acid to form its conjugate acid, the 1-(2,4-dibromophenyl)ethan-1-ammonium ion (-NH₃⁺). This conversion is typically reversible and shifts the equilibrium depending on the pKa of the amine and the pH of the solution.

Q3: What are the likely degradation pathways for this compound in a prolonged acidic environment?

A: While specific degradation kinetics for this exact molecule are not widely published, based on the principles of benzylic amine chemistry, the most probable degradation pathway is acid-catalyzed hydrolysis . After protonation of the amine, the benzylic carbon becomes more susceptible to nucleophilic attack by water. This would lead to the displacement of the ammonium group and the formation of 1-(2,4-dibromophenyl)ethan-1-ol as the primary degradation product. Other minor pathways, such as elimination to form a styrenic derivative, could occur under more forcing conditions (e.g., high heat).

Q4: What experimental factors can accelerate the degradation of 1-(2,4-dibromophenyl)ethan-1-amine?

A: Several factors can influence the rate of degradation:

-

pH: The lower the pH (i.e., higher acid concentration), the more the equilibrium favors the protonated, reactive form, generally leading to faster degradation.

-

Temperature: Degradation reactions, like most chemical reactions, are accelerated by increased temperature. This relationship is often described by the Arrhenius equation.[3]

-

Time: The duration of exposure to acidic conditions is directly proportional to the extent of degradation.

-

Solvent System: The presence of water is necessary for hydrolysis. In aprotic solvents, degradation via this pathway will be significantly hindered.

Q5: How can I minimize degradation when working with this compound in acidic buffers or formulations?

A: To maintain the integrity of the compound, consider the following:

-

pH Control: Use the highest possible pH that is compatible with your experimental requirements. Avoid strongly acidic conditions unless they are a required stress factor.

-

Temperature Management: Perform experiments at the lowest feasible temperature. Prepare and store solutions on ice or at 2-8°C whenever possible.

-

Time Limitation: Prepare acidic solutions of the compound immediately before use. Avoid long-term storage in acidic media.

-

Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation, which can sometimes be a secondary degradation pathway for amines.[3]

Section 2: Troubleshooting Guide

This guide provides solutions to common experimental problems that may arise due to the instability of 1-(2,4-dibromophenyl)ethan-1-amine.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

-

Symptom: During analysis, you observe one or more peaks in your chromatogram that do not correspond to your starting material or known impurities.

-

Underlying Cause: This is a classic sign of on-instrument or in-solution degradation. The acidic mobile phase or sample diluent is likely causing the compound to degrade into byproducts, such as the corresponding alcohol.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying degradation.

Issue 2: Low Analyte Recovery or Inconsistent Quantification

-

Symptom: You are unable to account for the total amount of the compound after an experimental procedure, or quantitative results vary significantly between runs.

-

Underlying Cause: Significant degradation is occurring during sample preparation, incubation, or storage steps. The loss of the parent compound leads to inaccurate quantification.

-

Preventative Measures & Solutions:

| Parameter | Recommendation | Rationale |

| Stock Solutions | Prepare in a non-aqueous, aprotic solvent (e.g., DMSO, Acetonitrile). Store at -20°C or below. | Prevents hydrolysis and slows down all potential degradation pathways. |

| Working Solutions | Prepare fresh for each experiment by diluting the stock into your final acidic buffer immediately before use. | Minimizes the time the compound is exposed to destabilizing acidic and aqueous conditions. |

| Sample Collection | If collecting aliquots from an ongoing acidic reaction, immediately quench the degradation by adding a stoichiometric excess of a base (e.g., Tris buffer, NaOH) to raise the pH > 8. | This "freezes" the reaction at a specific time point, allowing for accurate analysis of the extent of degradation. |

| Autosampler Temp. | Set the autosampler temperature to a low setting (e.g., 4°C). | Reduces the rate of degradation for samples waiting in the queue for injection. |

Table 1: Recommended Handling and Storage Conditions to Ensure Analyte Stability.

Section 3: Proposed Acidic Degradation Pathway

Understanding the chemical mechanism of degradation is key to controlling it. The following pathway is proposed based on fundamental organic chemistry principles.

-

Protonation of the Amine: The reaction begins with the rapid and reversible protonation of the primary amine by an acid (H-A) to form the corresponding ammonium salt. This makes the amine a better leaving group.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic benzylic carbon. This is the rate-determining step. This can proceed through an Sₙ1-like mechanism (formation of a transient benzylic carbocation) or an Sₙ2-like mechanism (direct displacement). Given the electron-withdrawing nature of the two bromine atoms, which would destabilize a carbocation, an Sₙ2 pathway is plausible.

-

Elimination of Ammonia: The protonated intermediate then collapses, eliminating a neutral ammonia molecule (NH₃), which is the displaced leaving group.

-

Deprotonation: The resulting oxonium ion is deprotonated by a base (e.g., water or the conjugate base A⁻) to yield the final, neutral alcohol product, 1-(2,4-dibromophenyl)ethan-1-ol.

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Section 4: Experimental Protocol for Forced Degradation Study

This protocol provides a standardized method to assess the stability of 1-(2,4-dibromophenyl)ethan-1-amine under acidic stress, consistent with regulatory expectations for stability testing.[1][5]

Objective: To intentionally degrade the compound under controlled acidic conditions to identify potential degradants and understand its stability profile.

Materials:

-

1-(2,4-dibromophenyl)ethan-1-amine

-

Class A volumetric flasks and pipettes

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Thermostatically controlled water bath or oven

-

Validated stability-indicating HPLC-UV or LC-MS system

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve 10 mg of 1-(2,4-dibromophenyl)ethan-1-amine in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Initiation of Degradation:

-

In a 50 mL volumetric flask, add 5.0 mL of the 1 mg/mL stock solution.

-

Add 20 mL of 0.1 N HCl.

-

Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 0.1 mg/mL in an acidic solution.

-

Prepare a control sample by following the same procedure but substituting the 0.1 N HCl with water.

-

-

Stress Conditions: Place the acidic sample flask in a water bath set to 60°C. Keep the control sample at room temperature, protected from light.

-

Time-Point Sampling: Withdraw 1.0 mL aliquots from the stressed sample at predetermined intervals (e.g., T=0, 2, 4, 8, and 24 hours).

-

Reaction Quenching: Immediately after withdrawal, transfer the 1.0 mL aliquot to a vial containing 1.0 mL of 0.1 N NaOH. This neutralizes the acid and prevents further degradation.

-

Analysis: Analyze the quenched samples and the control sample using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all potential degradation product peaks.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the peak area of any new peaks that appear in the chromatograms of the stressed samples.

-

If using LC-MS, obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

-

References

-

ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available from: [Link]

-

PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available from: [Link]

-

Science.gov. Forced degradation study: Topics by Science.gov. Available from: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

-

Journal of Chromatography B. (2000). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

-

ResearchGate. (2022). Compound stability under different pH conditions. Available from: [Link]

-

Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

-

Wikipedia. Substituted phenethylamine. Available from: [Link]

-

PMC. (2009). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Available from: [Link]

-

PubChem. CID 159859301 | C16H20Br2N2. Available from: [Link]

-

PMC. (2021). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Available from: [Link]

-

PubMed. (2024). Mechanistic and kinetic insights into the thermal degradation of decabromodiphenyl ethane. Available from: [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]

-

Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Available from: [Link]

-

PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Available from: [Link]

-

ACS Sustainable Chemistry & Engineering. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available from: [Link]

-

ResearchGate. (1975). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Available from: [Link]

-

BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

-

PMC. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]

-

OUCI. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Available from: [Link]

-

PubMed. (2008). [Determination of decabromodiphenyl ethane using high performance liquid chromatography]. Available from: [Link]

-

PubChem. (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257. Available from: [Link]

-

MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Available from: [Link]

-

PMC. (2017). The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration. Available from: [Link]

-

PubChem. 1-(2,4-Dibromophenyl)ethan-1-amine | C8H9Br2N | CID 18699278. Available from: [Link]

-

ResearchGate. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Available from: [Link]

-

Wikipedia. DDT. Available from: [Link]

-

Pharmaffiliates. 2-(4-Bromophenyl)Ethylamine (BSC). Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-(2,4-dibromophenyl)ethan-1-amine

Welcome to the technical support guide for the synthesis of 1-(2,4-dibromophenyl)ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this and structurally related compounds. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively. The most common and versatile route to this primary amine is the reductive amination of 2,4-dibromoacetophenone. This guide will focus on the intricacies of this transformation.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of 1-(2,4-dibromophenyl)ethan-1-amine via reductive amination.

Q1: My reaction yield is consistently low, and I see a lot of unreacted 2,4-dibromoacetophenone. What's causing this?

This is a classic issue that typically points to inefficient formation of the key imine intermediate. Reductive amination is a two-step, one-pot process: (1) formation of an imine from the ketone and an amine source, and (2) reduction of the imine to the final amine.[1] If the first step is slow or incomplete, the subsequent reduction has nothing to act upon.

Key Factors and Solutions:

-

pH Control: Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic.[2] However, if the pH is too low, the amine nucleophile (e.g., ammonia) will be protonated to the non-nucleophilic ammonium ion, shutting down the reaction.[3] The optimal pH is typically between 4 and 6.

-

Troubleshooting: Using a buffer system, such as ammonium acetate, can help maintain the optimal pH range.[2]

-

-

Water Removal: The formation of the imine from a hemiaminal intermediate is an equilibrium reaction that liberates water.[1] The presence of excess water in the reaction can push the equilibrium back towards the starting materials.

-

Troubleshooting: While many protocols are robust, if you face persistent issues, consider adding a dehydrating agent like molecular sieves to the reaction mixture before the addition of the reducing agent.

-

Q2: My main byproduct has a similar polarity to my starting material and is identified as 1-(2,4-dibromophenyl)ethan-1-ol. How do I prevent this?

The formation of the corresponding alcohol is a clear indication that your reducing agent is reacting with the starting ketone before the imine has a chance to form and be reduced. This is a common side reaction when using overly reactive or non-selective hydride reagents.[4][5]

Key Factors and Solutions:

-

Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce both ketones and imines.[6] To avoid reducing your starting material, you must use a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone.[3][6]

-

Recommended Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this reason.[3][7] NaBH₃CN is particularly effective under the mildly acidic conditions (pH 4-6) required for imine formation, as it is stable at this pH while NaBH₄ is not.[3]

-

-

Reaction Sequence: Even with a selective reagent, it can be beneficial to allow the imine to form before introducing the reducing agent.

-

Troubleshooting: Stir the 2,4-dibromoacetophenone and the amine source (e.g., ammonium acetate in methanol) at room temperature for 1-2 hours to allow for imine formation equilibrium to be established before adding the NaBH₃CN.

-

Q3: I'm observing byproducts that are missing one or both bromine atoms. What is causing this dehalogenation and how can I stop it?